Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is an organic compound that features a complex structure with multiple functional groups, including a furan ring, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 5-(furan-2-yl)pyridine, which is then subjected to a series of reactions to introduce the carbamoyl and benzoate groups.
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Synthesis of 5-(furan-2-yl)pyridine:
Starting Materials: Furan-2-carbaldehyde and 3-pyridylboronic acid.
Reaction: Suzuki-Miyaura coupling reaction using a palladium catalyst.
Conditions: Typically performed in an inert atmosphere with a base such as potassium carbonate in a solvent like toluene or ethanol.
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Formation of the Carbamoyl Intermediate:
Starting Materials: 5-(furan-2-yl)pyridine and methyl chloroformate.
Reaction: Nucleophilic substitution to form the carbamoyl derivative.
Conditions: Conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
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Final Esterification:
Starting Materials: Carbamoyl intermediate and 4-carboxybenzoic acid.
Reaction: Esterification using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Conditions: Typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides or different ester derivatives.
Scientific Research Applications
Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-(((5-(pyridin-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate: Contains two pyridine rings.
Uniqueness: Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[[5-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-11-13-9-16(12-20-10-13)17-3-2-8-25-17/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTZJIPZLYIRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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